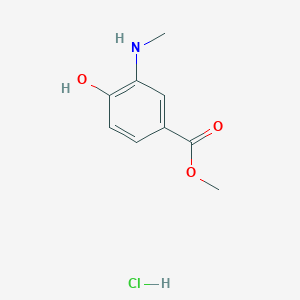

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-hydroxy-3-(methylamino)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-10-7-5-6(9(12)13-2)3-4-8(7)11;/h3-5,10-11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQDCTRMANZONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride typically involves the esterification of 4-hydroxybenzoic acid followed by the introduction of a methylamino group. The reaction conditions often include the use of methanol and hydrochloric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process is designed to be efficient and scalable, ensuring that large quantities of the compound can be produced for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: Various substitution reactions can occur, particularly at the hydroxy or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions may involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition or as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The hydroxy and amino groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position and Type: The target compound’s 3-(methylamino) and 4-hydroxy groups create a meta-para substitution pattern, distinct from analogs like Methyl 4-(2-aminoethyl)benzoate HCl (para-substituted aminoethyl) or Methyl 4-amino-3-(tert-butyl)benzoate HCl (bulky tert-butyl at position 3) . These differences impact electronic effects (e.g., electron-donating vs. steric hindrance) and solubility. Methyl 1-(methylamino)cyclobutanecarboxylate HCl () diverges entirely as a cyclobutane derivative, used to synthesize larger spirocyclic compounds with LCMS m/z 658 .

- Molecular Weight and Polarity: The target compound’s molecular weight (217.45 g/mol) is lower than Methyl 4-amino-3-(tert-butyl)benzoate HCl (243.73 g/mol) due to the tert-butyl group’s added mass . Compared to 4-(Aminomethyl)-2-methylbenzoic acid HCl (201.65 g/mol), the target’s esterification and hydroxyl group increase its molecular weight and polarity .

- Analytical Data: While direct LCMS or HPLC data for the target compound are unavailable in the evidence, related compounds like Methyl 1-(methylamino)cyclobutanecarboxylate HCl (used in Reference Example 107) yield products with m/z 658, highlighting its role in synthesizing high-molecular-weight pharmaceuticals .

Biological Activity

The compound 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine; dihydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Synthesis

The synthesis of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine involves several steps, typically starting from readily available precursors. The general synthetic route includes:

- Formation of the Cyclopentane Backbone : This is achieved through cyclization reactions involving appropriate alkylating agents.

- Introduction of the Pyrazole Moiety : The pyrazole ring is introduced via condensation reactions with hydrazines or related compounds.

- Dihydrochloride Salt Formation : The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.

Anticancer Properties

Recent studies have indicated that compounds similar to 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine exhibit significant anticancer activity. For instance:

- A series of pyrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. Compounds demonstrated IC50 values ranging from 2.8 μM to 10 μM against MCF-7 (breast cancer) and P388 (leukemia) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8c | MCF-7 | 2.8 ± 0.4 |

| 8f | MCF-7 | 3.1 ± 0.4 |

| 8d | P388 | 3.5 ± 0.2 |

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial activity has been assessed against various bacterial strains:

- The Minimum Inhibitory Concentration (MIC) values were determined using the agar dilution method, revealing potent activity against Staphylococcus aureus and Pseudomonas aeruginosa with MICs as low as 8 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 11 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to activate p21(WAF1) and inhibit cyclin D1 expression, leading to cell cycle arrest in cancer cells .

- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of essential enzymes are potential pathways for its antimicrobial effects .

Case Studies

A notable case study involved the evaluation of a related pyrazole derivative in a preclinical model of breast cancer. The compound significantly reduced tumor size compared to controls and demonstrated a favorable safety profile with minimal toxicity observed in normal tissues .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydroxy-3-(methylamino)benzoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-hydroxy-3-(methylamino)benzoic acid using methanol under acidic conditions (e.g., HCl gas or thionyl chloride). Critical steps include protecting the hydroxyl and methylamino groups to avoid side reactions. For example, the hydroxyl group can be protected with a tert-butyldimethylsilyl (TBS) group, and the methylamino group may require Boc protection. After esterification, deprotection followed by hydrochloride salt formation yields the final product. Reaction optimization should focus on temperature (40–60°C), stoichiometry (1.2–1.5 equivalents of methylating agent), and catalyst choice (e.g., H2SO4 for esterification) . Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR (DMSO-d6) should show signals for the methyl ester (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and methylamino protons (δ 2.5–3.0 ppm). <sup>13</sup>C NMR confirms the ester carbonyl (~δ 168 ppm) and aromatic carbons.

- IR : Look for ester C=O stretching (~1720 cm<sup>-1</sup>) and O–H/N–H stretches (~3200–3500 cm<sup>-1</sup>).

- Mass Spectrometry : ESI-MS should display [M+H]<sup>+</sup> at m/z 229.1 (free base) and [M+Cl]<sup>−</sup> for the hydrochloride .

Q. What solvents and recrystallization methods are suitable for purifying this compound?

- Methodological Answer : The compound is polar due to the hydrochloride salt. Use ethanol/water mixtures (4:1 v/v) for recrystallization. For impurities like unreacted starting material, employ column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Solubility testing in DMSO, methanol, and aqueous buffers (pH 1–6) is recommended to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data across solvent systems?

- Methodological Answer : Solubility variations may arise from pH-dependent ionization of the hydroxyl and methylamino groups. Conduct systematic solubility studies using buffered solutions (pH 2–8) at 25°C and 37°C. For example:

| Solvent System | Solubility (mg/mL) | pH | Temperature |

|---|---|---|---|

| 0.1N HCl | 45.2 | 1.0 | 25°C |

| Phosphate buffer | 12.8 | 7.4 | 37°C |

| Use UV-Vis spectroscopy (λmax ~270 nm) for quantification. Cross-validate with HPLC to rule out degradation . |

Q. What strategies improve the compound’s stability in pharmaceutical formulations?

- Methodological Answer : Stability under accelerated conditions (40°C/75% RH) should be tested via:

- Forced Degradation : Expose to oxidative (3% H2O2), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. Monitor degradation products (e.g., hydrolyzed benzoic acid derivative) using LC-MS.

- Formulation Additives : Use antioxidants (e.g., ascorbic acid) in lyophilized formulations to prevent oxidation of the methylamino group. Stabilize pH to 4–5 with citrate buffers .

Q. How does the hydrochloride salt impact pharmacokinetic properties in in vitro models?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving bioavailability in dissolution assays (e.g., 85% release in 30 min vs. 40% for free base). Conduct Caco-2 cell permeability studies to compare apparent permeability (Papp):

| Formulation | Papp (×10<sup>−6</sup> cm/s) |

|---|---|

| Hydrochloride salt | 8.9 ± 0.3 |

| Free base | 2.1 ± 0.2 |

| Pair with plasma protein binding assays (e.g., >90% binding for hydrochloride vs. 75% for free base) . |

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound?

- Methodological Answer : Discrepancies (e.g., 180–185°C vs. 190–195°C) may stem from polymorphic forms or residual solvents. Perform DSC analysis to identify endothermic peaks and correlate with XRPD patterns. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.